

CAS number and molecular weight of Bis(2-chloroethyl) phosphate-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-chloroethyl) phosphate-d8

Cat. No.: B12391953

[Get Quote](#)

An In-depth Technical Guide to Bis(2-chloroethyl) phosphate-d8

This technical guide provides a comprehensive overview of **Bis(2-chloroethyl) phosphate-d8**, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This document outlines the key chemical properties, typical applications, and relevant biochemical context based on its non-deuterated analog.

Chemical and Physical Properties

Bis(2-chloroethyl) phosphate-d8 is the deuterated form of Bis(2-chloroethyl) phosphate. The incorporation of eight deuterium atoms results in a higher molecular weight compared to the unlabeled compound, which is essential for its use as an internal standard in mass spectrometry-based analytical methods.

Property	Value	Citations
CAS Number	1477495-02-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₄ HD ₈ Cl ₂ O ₄ P	[1] [2] [3] [5]
Molecular Weight	231.04 g/mol	[1] [2] [3] [5]
Appearance	Solid, Off-white to light yellow	[2] [4]
Unlabeled CAS Number	3040-56-0	[2] [3] [5]

Application in Quantitative Analysis

The primary application of **Bis(2-chloroethyl) phosphate-d8** is as an internal standard for the quantification of the unlabeled analyte, Bis(2-chloroethyl) phosphate, in various matrices.[\[2\]](#) Its utility stems from the fact that stable heavy isotopes of elements like hydrogen can be incorporated into drug molecules and other organic compounds, which are then used as tracers in drug development and environmental analysis.[\[2\]](#)[\[3\]](#) Deuteration is particularly advantageous as it can influence the pharmacokinetic and metabolic profiles of drugs, although for its use as an internal standard, its chemical behavior is expected to be nearly identical to the unlabeled analog during sample preparation and analysis.[\[2\]](#)

The following diagram illustrates a typical workflow for using **Bis(2-chloroethyl) phosphate-d8** as an internal standard in a quantitative analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

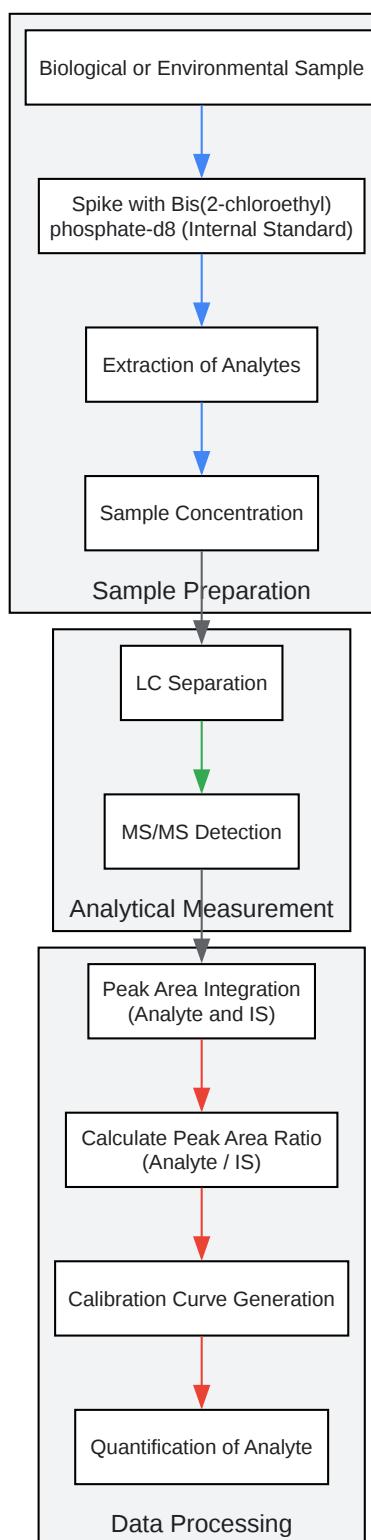


Figure 1: General workflow for quantitative analysis using a deuterated internal standard.

[Click to download full resolution via product page](#)

Figure 1: General workflow for quantitative analysis.

Biochemical Context and Metabolism

While specific metabolic studies on **Bis(2-chloroethyl) phosphate-d8** are not readily available, insights can be drawn from studies on its non-deuterated analog and the structurally related flame retardant, Tris(2-chloroethyl) phosphate (TRCP).^[6] TRCP is known to be metabolized in rats and mice.^[6] The metabolism of TRCP involves the formation of Bis(2-chloroethyl) phosphate as a metabolite.^{[6][7]}

Based on the metabolism of TRCP, a plausible metabolic pathway leading to and involving Bis(2-chloroethyl) phosphate is depicted below. This pathway is inferred from studies on the parent compound TRCP.^[6]

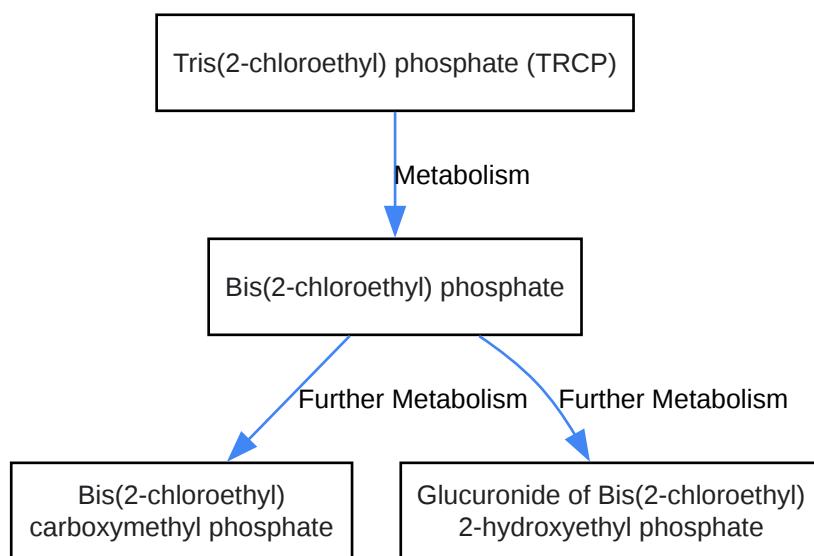


Figure 2: Inferred metabolic pathway involving Bis(2-chloroethyl) phosphate.

[Click to download full resolution via product page](#)

Figure 2: Inferred metabolic pathway.

Studies on TRCP have shown that its metabolism can vary between species and sexes.^[6] The major metabolite identified in female rat urine was bis(2-chloroethyl) carboxymethyl phosphate.^[6] Other identified metabolites include bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate.^[6]

Toxicological Information

Toxicological data for **Bis(2-chloroethyl) phosphate-d8** is not available. However, information on the non-deuterated parent compound, TRCP, indicates potential health concerns. TRCP has been shown to have toxic effects on the kidney, liver, and brain in animal studies.^[7] It is also suspected to be a carcinogen and may impair fertility.^[7] The structurally similar compound Bis(2-chloroethyl) ether (BCEE) has also been the subject of toxicological profiling.^[8] Given these concerns for related compounds, appropriate safety precautions should be taken when handling **Bis(2-chloroethyl) phosphate-d8**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Bis(2-chloroethyl) phosphate-d8** are proprietary to the manufacturers. However, general analytical protocols for the use of deuterated internal standards are well-established in the scientific literature.

For quantitative analysis, a stock solution of **Bis(2-chloroethyl) phosphate-d8** is typically prepared in a suitable organic solvent. For example, it is soluble in DMSO at a concentration of 1 mg/mL, which may require ultrasonication and warming.^{[2][4]} It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic solvent.^{[2][4]}

Bis(2-chloroethyl) phosphate-d8 should be stored under controlled conditions to maintain its integrity. Recommended storage is at 4°C, protected from light, and under a nitrogen atmosphere.^{[2][4]} When in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light and under nitrogen.^{[2][4]}

This document is intended for research and development use only and not for human or veterinary use.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achemtek.com [achemtek.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis(2-chloroethyl)phosphate (D₈^{133PHTS}, 97%) CP 95% 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-11380-1.2 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bis(2-chloroethyl)phosphate (D8, 97%) 100 µg/mL in acetonitrile [lgcstandards.com]
- 6. Metabolism of tris(2-chloroethyl) phosphate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of Bis(2-chloroethyl) phosphate-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391953#cas-number-and-molecular-weight-of-bis-2-chloroethyl-phosphate-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com